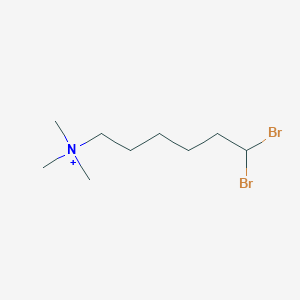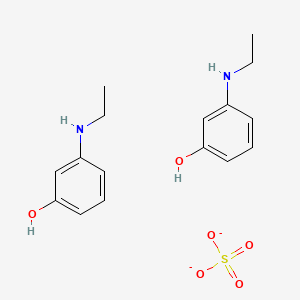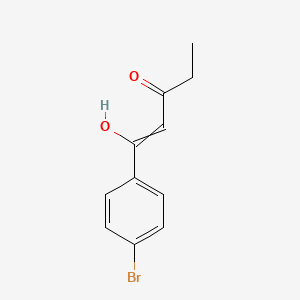
1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a hydroxypentene chain
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-pentene-3-one as the primary reactants.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the enone structure. Common reagents include acids like hydrochloric acid or bases such as sodium hydroxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-hydroxypent-1-en-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromophenylacetic acid, 4-bromophenylacetone, and 4-bromophenylhydrazine share structural similarities.
Uniqueness: The presence of the hydroxypentene chain and the specific positioning of the bromine atom confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-hydroxypent-1-en-3-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-7,14H,2H2,1H3 |
InChI Key |
WUTPWMKGRHIWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)

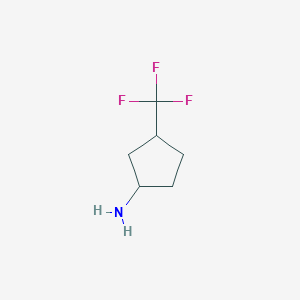

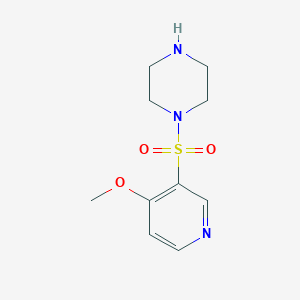
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)

